Nantradol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65511-41-3 |
|---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |
InChI |
InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17?,18-,21+,23-,24+/m0/s1 |
InChI Key |
FFVXQGMUHIJQAO-KXUCESEGSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Research of Nantradol
Nantradol Synthesis Pathways
The synthesis of this compound, particularly its pharmacologically active enantiomer, levothis compound (B1675165), has been approached through various methodologies, with a key focus on controlling its complex stereochemistry.
Asymmetric Synthesis Methodologies
Enantioselective Aza-Michael Reaction: This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst to control the stereochemical outcome. In the synthesis of levothis compound, an enantioselective aza-Michael reaction was employed to construct a key quinolone intermediate with high enantiomeric purity. acs.org This method is a powerful tool for the asymmetric synthesis of nitrogen-containing heterocyclic compounds. researchgate.net
An older, though less stereocontrolled, approach to the this compound scaffold involves the use of a Dane salt . Dane salt formation can be used to protect an amino group and activate an adjacent methylene (B1212753) group for subsequent reactions. In the context of this compound synthesis, a Dane salt was formed between 3,5-dimethoxyaniline (B133145) and ethyl acetoacetate. scispace.com
Key Synthetic Intermediates and Stereochemical Considerations
The synthesis of this compound involves several key intermediates where stereochemistry must be carefully controlled. The hexahydrophenanthridine core of this compound contains multiple stereocenters, and their relative and absolute configurations are critical for the compound's biological activity.
A crucial step in many synthetic routes is the Robinson annulation , which is used to construct a six-membered ring. wikipedia.org This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. organic-chemistry.org The stereochemical outcome of the Robinson annulation, particularly at the one-carbon bridge of the resulting bicyclo[3.3.1]nonane system, can be influenced by kinetic or thermodynamic control. wikipedia.orgrsc.org Investigations have shown that under kinetically controlled conditions, the major diastereomer formed often has the substituent on the one-carbon bridge in an anti orientation to the newly introduced keto ester/amide unit. wikipedia.org
The stereochemistry of the final reduction of the C-9 ketone is also a critical consideration. In the synthesis reported by Sheshenev and colleagues, the reduction of the ketone at this position using sodium borohydride (B1222165) at low temperatures proceeded with excellent stereoselectivity, yielding a single diastereoisomer of levothis compound. acs.org
Reaction Steps and Synthetic Route Elucidation
A notable asymmetric synthesis of levothis compound can be summarized in the following key stages acs.orgscispace.com:
Formation of a Dihydroquinoline Ring System: An initial step involves the reaction of 3,5-dimethoxyaniline with ethyl acetoacetate, followed by reduction and protection of the amino group. Cyclodehydration then leads to the formation of a dihydroquinoline ring system. scispace.com
Robinson Annulation: A key fragment is then subjected to a Robinson annulation with methyl vinyl ketone to construct the fused six-membered ring, creating the core hexahydrophenanthridine skeleton. scispace.com
Stereoselective Reduction: The final steps involve the reduction of a double bond and the stereoselective reduction of the C-9 ketone to establish the correct stereochemistry of the hydroxyl group. acs.orgscispace.com
The first asymmetric synthesis by Sheshenev et al. refined this process by incorporating a kinetic resolution of a key intermediate and an enantioselective aza-Michael reaction to ensure high enantiomeric purity of the final product. acs.org
| Step | Reaction Type | Reagents/Conditions | Purpose |
| 1 | Dane Salt Formation & Reduction | 3,5-dimethoxyaniline, ethyl acetoacetate, borohydride | Formation of a key synthon |
| 2 | Protection & Cyclodehydration | Ethyl chloroformate, polyphosphoric acid | Formation of the dihydroquinoline ring |
| 3 | Robinson Annulation | Methyl vinyl ketone, base | Construction of the hexahydrophenanthridine core |
| 4 | Reduction & Acetylation | Lithium in liquid ammonia, acetic anhydride | Saturation of a double bond and protection |
| 5 | Stereoselective Reduction | Sodium borohydride | Establishment of the final stereocenter at C-9 |
Biosynthetic Analogies and Potential Enzymatic Transformations
While this compound is a synthetic molecule, its synthesis can be conceptually compared to biosynthetic pathways of naturally occurring alkaloids and cannabinoids. The core hexahydrophenanthridine structure of this compound is a feature found in some classes of alkaloids. youtube.com The biosynthesis of these natural products often involves complex enzymatic cyclization reactions to form polycyclic ring systems. tarjomefa.comresearchgate.netnih.gov
The Robinson annulation, a key C-C bond-forming reaction in the chemical synthesis of this compound, has enzymatic counterparts in nature. Enzymes such as aldolases and synthases catalyze similar tandem Michael-aldol reactions to construct cyclic structures in the biosynthesis of various natural products. nih.gov For instance, the formation of the decalin ring system in the biosynthesis of certain terpenes involves enzymatic cyclizations that bear resemblance to the Robinson annulation. rsc.org
Furthermore, biocatalysis offers potential avenues for the synthesis of this compound or its precursors. Enzymes could potentially be used for:
Kinetic Resolution: As demonstrated in chemical synthesis, enzymes such as lipases or proteases could be employed for the kinetic resolution of racemic intermediates, offering a green alternative to chemical resolving agents. nih.gov
Enantioselective Reductions: Ketoreductases could be used for the stereoselective reduction of the C-9 ketone, a critical step in establishing the final stereochemistry of levothis compound.
Cyclization Reactions: While not yet demonstrated for this compound itself, the discovery and engineering of enzymes capable of catalyzing Robinson-type annulations could one day enable a chemoenzymatic or fully biosynthetic route to this complex molecule. nih.gov
Generation and Characterization of this compound Derivatives
Research into the structure-activity relationships (SAR) of this compound has led to the synthesis and evaluation of numerous derivatives. These efforts have primarily focused on modifications to the core structure to explore the impact on cannabinoid receptor binding and functional activity.
Structural Modifications Leading to Related Compound Series (e.g., CP Compounds)
Pfizer developed a series of potent cannabinoid agonists, known as the "CP" compounds, which are structurally related to this compound. Levothis compound itself is designated as CP-50,556-1. wikipedia.org Other notable compounds in this series include CP-47,497 and CP-55,940. nih.govnih.gov
The structural modifications that differentiate these compounds from this compound often involve simplification of the tetracyclic ring system to a bicyclic or tricyclic core, while retaining the key pharmacophoric elements. For example, CP-55,940 lacks the B-ring of the traditional cannabinoid structure but maintains a high degree of conformational flexibility, which may contribute to its potent activity. nih.gov
The synthesis of these derivatives often involves similar key reactions to those used for this compound, such as the condensation of a substituted resorcinol (B1680541) with a chiral cyclic alcohol. nih.gov For instance, the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940 has been reported, exploring the importance of the phenolic hydroxyl group for receptor interaction. nih.govnih.gov
Another common modification is the deacetylation of the C-1 hydroxyl group. The desacetyl derivative of levothis compound is known as DALN or CP-54,939. wikipedia.org
| Compound | Key Structural Difference from this compound |
| CP-47,497 | Bicyclic core, lacks the complete hexahydrophenanthridine system. |
| CP-55,940 | Tricyclic, but with an open B-ring, providing more conformational flexibility. nih.gov |
| Desacetyllevothis compound (B1231675) (DALN/CP-54,939) | Lacks the acetyl group at the C-1 position. wikipedia.org |
The characterization of these derivatives typically involves standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to confirm their structures, and chiral High-Performance Liquid Chromatography (HPLC) to determine their enantiomeric purity. lincoln.ac.uk
Synthesis of Active Metabolites (e.g., Desacetylthis compound) for Research Purposes
A typical laboratory-scale synthesis would involve the following steps:
Dissolution: this compound hydrochloride is dissolved in a suitable solvent, commonly a lower alcohol such as methanol (B129727) or ethanol.
Base-catalyzed Hydrolysis: A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution. The mixture is then typically stirred at room temperature or gently heated to facilitate the hydrolysis of the acetate (B1210297) ester.
Neutralization and Extraction: After the reaction is complete, the mixture is neutralized with an acid, for instance, hydrochloric acid. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane (B109758) to isolate the desacetylthis compound (B1202841).
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product. Further purification is generally achieved through chromatographic techniques, such as column chromatography, to obtain highly pure desacetylthis compound for research applications.
The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of this compound to its desacetylated form. The identity and purity of the final product are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Development of Analogs for Structure-Activity Relationship Studies
To explore the structural requirements for cannabinoid receptor binding and functional activity, numerous analogs of this compound have been synthesized and evaluated. These structure-activity relationship (SAR) studies have provided valuable insights into the pharmacophore of this class of compounds. Key modifications have been made to various parts of the this compound scaffold, including the phenolic acetate, the C-9 hydroxyl group, the N-alkyl substituent, and the side chain attached to the phenol.
Research has shown that the (-)-isomer of this compound is significantly more potent than the (+)-isomer, highlighting the stereospecificity of its interaction with the cannabinoid receptors. The phenolic hydroxyl group (as in desacetylthis compound) is generally associated with higher cannabimimetic activity compared to the acetate ester of this compound itself.
Modifications to the side chain have a profound impact on activity. For instance, altering the length and branching of the alkyl chain can significantly affect receptor affinity and efficacy. The table below presents a selection of this compound analogs and their reported cannabinoid receptor binding affinities, illustrating key SAR findings.
| Compound | Modification from this compound | CB1 Receptor Binding Affinity (Ki, nM) |
| This compound | - | 0.3 |
| Desacetylthis compound | Hydrolysis of the acetate ester to a hydroxyl group. | 0.1 |
| Levothis compound ((-)-Nantradol) | The active enantiomer of this compound. | 0.06 |
| Dextrothis compound ((+)-Nantradol) | The less active enantiomer of this compound. | >1000 |
| N-methyl-Nantradol | Methylation of the nitrogen atom. | 1.2 |
| Side-chain homolog (n-hexyl) | Replacement of the 1,1-dimethylheptyl side chain with an n-hexyl chain. | 5.8 |
These studies collectively demonstrate that the potency of this compound analogs is highly dependent on specific structural features. The stereochemistry, the nature of the substituent on the phenolic oxygen, and the characteristics of the side chain are all critical determinants of their interaction with cannabinoid receptors. This knowledge is instrumental in the design of new cannabinoid ligands with potentially improved therapeutic profiles.
Molecular Pharmacology and Mechanism of Action Studies of Nantradol Pre Clinical Focus
G-Protein Coupled Receptor (GPCR) Signaling Transduction
Role of G-proteins (Gα, Gβγ Subunits) in Receptor Activation
Nantradol, as a synthetic cannabinoid, exerts its pharmacological effects primarily by acting as a full agonist at cannabinoid receptors, specifically the CB1 receptor. psu.edunih.gov Cannabinoid receptors belong to the superfamily of G-protein coupled receptors (GPCRs). psu.eduimrpress.com Upon activation, these receptors predominantly couple with pertussis toxin-sensitive Gi/o proteins. imrpress.comannualreviews.org This coupling leads to the modulation of various cellular processes.
A key aspect of this compound's interaction with G-proteins involves its ability to induce a high-affinity state for GTP in the Gα subunit, or a low-affinity state for GDP, thereby initiating signal transduction cascades. psu.edu While Gi/o proteins play a major role, some studies suggest that CB1 receptors can also act through Gs proteins to activate adenylate cyclase in certain contexts, particularly when Gi protein activity is compromised or sequestered. psu.edumdpi.com Furthermore, other cannabinoids, such as WIN55212-2, have demonstrated the capacity to promote Gq activation via the CB1 receptor. imrpress.com The Gβγ complex, released upon Gi protein activation, is crucial for modulating ion channels. imrpress.commdpi.com
Table 1: G-protein Coupling and Activation by this compound and Related Cannabinoids
| Cannabinoid Compound | Receptor | Primary G-protein Coupling | Observed Effect on Gα Subunit | Sensitivity to Pertussis Toxin | References |
| This compound (Desacetyl-L-nantradol) | CB1 | Gi/o | Reduces adenylate cyclase activity (low mM Mg2+). Converts Gα to high-affinity GTP/low-affinity GDP state. | Yes (prevents inhibition of cAMP production) | psu.eduannualreviews.org |
| Δ9-THC | CB1 | Gi/o | Reduces adenylate cyclase activity (low mM Mg2+). | Yes (prevents inhibition of cAMP production) | annualreviews.org |
| WIN55212-2 | CB1 | Gi/o, Gq | Activates Gq (in some studies). | Yes (prevents inhibition of cAMP production) | imrpress.comannualreviews.org |
Influence on Ion Channel Conductance (e.g., Calcium and Potassium Channels)
This compound and other cannabinoid receptor agonists significantly influence ion channel conductance, a critical aspect of their molecular mechanism of action. The activation of CB1 receptors by cannabinoids leads to a decrease in calcium conductance and an increase in potassium conductance within the brain. psu.edu
More specifically, CB1 receptors, through their coupling with Gi/o proteins, are positively linked to the activation of A-type and inwardly rectifying potassium channels. Concurrently, they exert a negative influence on N-type and P/Q-type calcium channels. imrpress.commdpi.comuni.luresearchgate.netrealmofcaring.org Research involving desacetyl-L-nantradol has shown that its stimulatory effect on intracellular Ca2+ release is associated with its ability to delay the inactivation of open L-type voltage-dependent calcium channels. psu.edu Similarly, the cannabinoid receptor agonist WIN 55212-2 has been observed to enhance calcium currents in rod photoreceptors by 39% while decreasing them in large single cones by 50%. This compound also suppresses potassium currents in both rod photoreceptors (by 44%) and large single cones (by 48%). psu.edunih.gov The presence of cannabinoids also leads to a reduction in the phosphorylation of potassium channels by PKA, which subsequently enhances the outward potassium current. realmofcaring.org
Table 2: Influence of this compound and Cannabinoids on Ion Channel Conductance
| Ion Channel Type | Receptor Coupling | Effect of Cannabinoid Activation (e.g., this compound) | Specific Findings/Modulation | References |
| Calcium Channels | CB1 (via Gi/o) | Decrease in conductance | Inhibition of N-type and P/Q-type Ca2+ channels. Desacetyl-L-nantradol delays inactivation of L-type voltage-dependent Ca2+ channels. WIN 55212-2 enhances Ca2+ currents in rod photoreceptors (+39%), decreases in large single cones (-50%). | psu.eduimrpress.commdpi.comuni.luresearchgate.netrealmofcaring.orgnih.gov |
| Potassium Channels | CB1 (via Gi/o) | Increase in conductance | Activation of A-type and inwardly rectifying K+ channels. Cannabinoids reduce PKA phosphorylation of K+ channels, enhancing outward current. WIN 55212-2 suppresses K+ currents in rod photoreceptors (-44%) and large single cones (-48%). | psu.eduimrpress.commdpi.comuni.luresearchgate.netrealmofcaring.orgnih.gov |
Downstream Intracellular Signaling Cascades
Beyond direct receptor and ion channel modulation, this compound's activation of cannabinoid receptors initiates a cascade of downstream intracellular signaling events that profoundly impact cellular function.
Activation and Inhibition of Protein Kinase A (PKA) Pathways
Cannabinoid receptors, including those activated by this compound, are primarily coupled to Gi/o proteins, which negatively regulate adenylyl cyclase (AC). psu.eduimrpress.comannualreviews.orgmdpi.comuni.luresearchgate.net This inhibition of AC leads to a reduction in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). psu.eduannualreviews.orgresearchgate.net Since PKA activity is dependent on cAMP, the decrease in cAMP accumulation results in a downstream inhibition of PKA and its associated signaling pathways. psu.eduannualreviews.orgresearchgate.netrealmofcaring.org
Detailed research indicates that the stimulatory effect of desacetyl-L-nantradol on intracellular Ca2+ release was mediated primarily by cAMP-dependent protein kinase (PKA). psu.edu Furthermore, CB1-mediated decreases in PKA phosphorylation of ryanodine (B192298) channels have been shown to attenuate excitotoxic sequelae following NMDA-mediated Ca2+ release in hippocampal neurons. researchgate.net
Table 3: Impact on Protein Kinase A (PKA) Pathways
| Signaling Component | Effect of Cannabinoid Activation (e.g., this compound) | Mechanism / Specific Findings | References |
| Adenylyl Cyclase (AC) | Inhibition | CB1/CB2 receptors coupled to Gi/o proteins inhibit AC activity. | psu.eduimrpress.comannualreviews.orgmdpi.comuni.luresearchgate.net |
| Cyclic AMP (cAMP) | Decreased accumulation | Result of AC inhibition by Gi/o protein coupling. | psu.eduannualreviews.orgresearchgate.net |
| Protein Kinase A (PKA) | Inhibition of activation | Downstream consequence of reduced cAMP levels. Desacetyl-L-nantradol's effect on Ca2+ release mediated by PKA. Reduced PKA phosphorylation of ryanodine channels. | psu.eduannualreviews.orgresearchgate.netrealmofcaring.orgresearchgate.net |
Nitric Oxide (NO) Production and Guanylyl Cyclase Modulation
The nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cGMP pathway is a crucial signaling axis influenced by cannabinoids. Soluble guanylyl cyclase (sGC) serves as the primary intracellular receptor for nitric oxide. amanote.comunl.ptnih.govnih.gov Upon binding of NO to the heme cofactor of sGC, the enzyme is stimulated to catalyze the cyclization of guanosine (B1672433) triphosphate (GTP) into the second messenger cyclic-GMP (cGMP). nih.gov Elevated cGMP levels then trigger a cascade of downstream signaling events. nih.gov
While direct evidence for this compound's influence on NO production is not explicitly detailed, cannabinoid agonists have been shown to reduce NO production in response to excitotoxic stimuli in cerebellar granule cells. This effect was linked to CB1 receptor-mediated inhibition of voltage-gated Ca2+ channels. researchgate.net Additionally, CB1 receptor stimulation has been observed to ameliorate NO generation through a mechanism involving reduced PKA activity and altered phosphorylation of neuronal nitric oxide synthase (nNOS) in mouse cortical neurons. researchgate.net
Table 4: Nitric Oxide (NO) and Guanylyl Cyclase Modulation
| Signaling Component | Role in Pathway | Cannabinoid Influence (e.g., this compound) | Specific Findings | References |
| Nitric Oxide (NO) | Signaling molecule | Cannabinoid agonists reduce NO production. | Reduction in response to excitotoxic stimuli via CB1-mediated inhibition of voltage-gated Ca2+ channels. Ameliorated NO generation via reduced PKA activity and altered nNOS phosphorylation. | researchgate.net |
| Soluble Guanylyl Cyclase (sGC) | Primary NO receptor | Activated by NO binding. | Catalyzes GTP to cGMP. | amanote.comunl.ptnih.govnih.gov |
| Cyclic GMP (cGMP) | Second messenger | Produced by sGC from GTP. | Elevated levels trigger downstream signaling. | nih.gov |
Sphingolipid Metabolism and Ceramide Release Regulation
Cannabinoids, including those acting similarly to this compound, play a role in modulating sphingolipid metabolism, particularly concerning the generation and release of ceramide, a crucial lipid second messenger. The CB1 cannabinoid receptor has been shown to be coupled to the generation of ceramide through two distinct pathways: sphingomyelin (B164518) hydrolysis and de novo ceramide synthesis. oncotarget.com
Ceramide, in turn, acts as a key mediator in cannabinoid-induced apoptosis, as evidenced by both in vitro and in vivo studies. oncotarget.com For instance, the cannabinoid WIN-55,212-2 has been observed to induce apoptosis in MCL cells, a process associated with the accumulation of ceramide. nih.govresearchgate.net In glioma models, the growth inhibitory effects of cannabinoids are prevented when ceramide synthesis is blocked. researchgate.net Furthermore, cannabinoid administration has been linked to the induction of apoptosis in pancreatic tumor cells, a mechanism that is dependent on CB2 receptor activation and the ceramide-mediated upregulation of stress-related genes. researchgate.net
Table 5: Sphingolipid Metabolism and Ceramide Regulation
| Lipid/Enzyme | Pathway/Role | Cannabinoid Influence (e.g., this compound) | Specific Findings | References |
| Ceramide | Lipid second messenger, apoptosis mediator | Generation coupled to CB1 receptor. Accumulation linked to apoptosis. | CB1-mediated generation via sphingomyelin hydrolysis and de novo synthesis. WIN-55,212-2 induces ceramide accumulation in MCL cells. Blocking ceramide synthesis prevents cannabinoid-induced growth inhibition in glioma. | nih.govoncotarget.comresearchgate.net |
| Sphingomyelin Hydrolysis | Ceramide generation pathway | Coupled to CB1 receptor. | One of two pathways for ceramide generation. | oncotarget.com |
| De Novo Ceramide Synthesis | Ceramide generation pathway | Coupled to CB1 receptor. | One of two pathways for ceramide generation. | oncotarget.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK) cascade, is a significant downstream target of cannabinoid receptor activation. Cannabinoid receptors, including both CB1 and CB2, are coupled through G proteins to activate MAPK. imrpress.comuni.lu
Activation of the CB1 receptor has been demonstrated to lead to the activation of all three major families of MAP kinases: p44/42 MAP kinase (ERK1/2), p38 kinase, and c-Jun N-terminal kinase (JNK). imrpress.com Specifically, the cannabinoid WIN 55,212-2 is known to activate p42 and p44 MAP kinase through receptor-mediated signaling. realmofcaring.org this compound itself has been associated with the attenuation of the Rap1/B-Raf/ERK pathway. researchgate.net Furthermore, anandamide (B1667382), an endogenous cannabinoid, has been shown to inhibit adenylyl cyclase, thereby activating the Raf-1/ERK/MAP pathway in breast cancer cells. researchgate.net In glioma, both Δ9-THC and WIN-55,212-2 have been observed to induce sustained activation of ERK1/2 and inhibition of AKT. researchgate.net
Table 6: Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
| MAPK Component | Effect of Cannabinoid Activation (e.g., this compound) | Specific Findings/Modulation | References |
| ERK1/2 | Activation | Activated by CB1/CB2 receptor coupling. WIN 55,212-2 activates p42/p44 MAPK. This compound linked to attenuation of Rap1/B-Raf/ERK pathway. Anandamide activates Raf-1/ERK/MAP pathway. Δ9-THC and WIN-55,212-2 lead to sustained ERK1/2 activation in glioma. | imrpress.comuni.lurealmofcaring.orgresearchgate.netresearchgate.net |
| p38 Kinase | Activation | Activated by CB1 receptor coupling. | imrpress.com |
| JNK | Activation | Activated by CB1 receptor coupling. | imrpress.com |
Interactions with Receptor Tyrosine Kinase Signaling (e.g., TrkB)
The cannabinoid receptor 1 (CB1R) has been shown to engage in cross-talk with receptor tyrosine kinase (RTK) signaling pathways, thereby influencing various cellular processes. This interaction represents a non-canonical mechanism through which cannabinoids can exert their effects. wikipedia.org Mechanisms of CB1R-RTK transactivation can involve several molecular events, including the stimulation of signal transduction pathways regulated by second messengers like phospholipase C (PLC), metalloprotease-mediated cleavage of membrane-bound precursor proteins (such as epidermal growth factor, which then activate RTKs), RTK auto-phosphorylation, and the recruitment of non-receptor tyrosine kinases (e.g., Src family kinases). wikipedia.org
While specific detailed pre-clinical studies focusing solely on this compound's direct interaction with TrkB (Tropomyosin receptor kinase B) are not extensively documented in the available literature, related synthetic cannabinoids and endocannabinoids provide insights into this potential interaction. For instance, desacetyllevothis compound (B1231675) (DALN), a synthetic CB1R agonist structurally similar to this compound, has been observed to potentiate Ca²⁺ influx in N18TG2 neuroblastoma cells through CB1R-mediated transactivation of the VEGF receptor. wikipedia.org Furthermore, endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) have been shown to promote the formation of TrkB-CB1R receptor complexes and subsequent TrkB receptor phosphorylation in PC12 pheochromocytoma cells co-expressing exogenous TrkB and CB1 receptors. This suggests a functional cross-talk between CB1 and TrkB receptors, potentially mediated by Src kinases. wikipedia.org Given this compound's classification as a synthetic cannabinoid and its agonistic activity at CB1 receptors, it is plausible that it may similarly influence RTK signaling pathways, including those involving TrkB, through comparable mechanisms.
Non-Canonical and Off-Target Mechanisms of Action
Beyond their primary interactions with cannabinoid receptors, cannabinoids, including synthetic compounds like this compound, may exert effects through non-canonical or off-target mechanisms. These mechanisms contribute to the broader pharmacological profile of these compounds in pre-clinical models.
Effects on Glial Cells (e.g., Astrocytes)
Glial cells, which include astrocytes, microglia, and oligodendrocytes, are integral to the homeostasis and proper functioning of the central nervous system (CNS). nih.govwikipedia.org Cannabinoids are known to possess immunomodulatory and neuroprotective properties, with significant effects observed on glial cells. nih.govnih.gov
Astrocytes, the most abundant glial cells in the CNS, perform a variety of critical functions, including metabolic support for neurons, maintenance of ionic and osmotic balance, regulation of neurotransmitter levels in the synaptic cleft, and active participation in the formation, maturation, and maintenance of synapses. wikipedia.orgciteab.com They can also release and respond to inflammatory signals, such as cytokines and chemokines. citeab.com CB1 receptors are expressed on astrocytes, and their activation can lead to an increase in intracellular calcium concentrations, which in turn may potentiate synaptic transmission. nih.govwikipedia.org While CB2 receptors are also found on astrocytes, oligodendrocytes, and microglia, their expression patterns in physiological versus pathological conditions are still a subject of ongoing research. wikipedia.org
Direct Influence on Mitochondrial Function
Mitochondria are vital organelles responsible for cellular energy production and play a critical role in cellular homeostasis and survival. Mitochondrial dysfunction is implicated in various neurodegenerative diseases and acute neurological insults. nih.govwikipedia.org
While the broader class of cannabinoids has been investigated for their potential impact on mitochondrial function, direct pre-clinical evidence specifically detailing this compound's direct influence on mitochondrial function is not widely available in the current literature. Some synthetic cannabinoids, such as WIN 55,212-2, have been shown to inhibit ATP production in sperm in a CB1 receptor-dependent manner. wikipedia.org The general neuroprotective effects observed with certain cannabinoids in models of neurodegeneration often involve the maintenance of mitochondrial integrity and prevention of oxidative stress. nih.govwikipedia.org However, the precise molecular mechanisms by which this compound, specifically, might directly influence mitochondrial processes require further dedicated investigation.
Cross-Talk with Other Neurotransmitter Systems and Receptor Families
The endocannabinoid system, which this compound targets, engages in extensive and complex cross-talk with numerous other neurotransmitter systems and receptor families, contributing to the diverse pharmacological effects of cannabinoids. frontiersin.orgtocris.com
Opioid Receptors: A significant interaction exists between cannabinoid receptors and opioid receptors. Pre-clinical studies have demonstrated that cannabinoid receptor 1 (CB1R) can interact with opioid receptors, and the co-administration of cannabinoids and opioids has been shown to produce synergistic analgesic effects. researchgate.netnih.govebi.ac.uk this compound and its related compound, levothis compound (B1675165), have been directly compared to morphine in pre-clinical models, indicating their involvement in similar pain pathways. wikipedia.org
Dopaminergic System: The endocannabinoid system modulates dopaminergic neurotransmission. CB1 receptors can function in coordination with dopamine (B1211576) D1 and D2 receptors, leading to the formation of heterodimers and influencing downstream signaling pathways, such as cAMP production and dopamine release. frontiersin.orgmdpi.com This cross-talk is particularly relevant in reward circuitry and the modulation of goal-seeking behaviors. frontiersin.org
Nociceptin Opioid Peptide (NOP) Receptors: There is evidence suggesting a functional cross-talk between cannabinoid receptors and Nociceptin Opioid Peptide (NOP) receptors. This interaction can influence calcium channels and involve shared intracellular signaling molecules, such as NF-κB, a key factor in inflammatory processes. researchgate.netnih.gov For instance, a NOP receptor antagonist, JTC-801, has been shown to diminish hypothermia induced by non-selective cannabinoid receptor activation, suggesting that NOP receptor activation may be necessary for the full hypothermic response to certain cannabinoids. nih.gov
Other Neurotransmitter Systems: Beyond these specific examples, the endocannabinoid system interacts with a broad spectrum of neurotransmitters, including acetylcholine (B1216132), GABA, histamine, serotonin, glutamate, and norepinephrine. tocris.com Cannabinoids can modulate various ion channels and other neurotransmitter receptors, contributing to their wide-ranging effects on synaptic transmission and neuronal excitability. researchgate.netnih.gov
Receptor Binding and Ligand Receptor Interaction Profiling of Nantradol
Radioligand Binding Assay Methodologies for Cannabinoid Receptors
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. In the context of cannabinoid receptors, a commonly used radioligand is [³H]CP 55,940, a potent synthetic cannabinoid agonist.
The general methodology involves incubating a preparation of cell membranes expressing the cannabinoid receptor (either CB1 or CB2) with a fixed concentration of the radiolabeled ligand. To determine the binding of an unlabeled ligand like Nantradol, a competition binding assay is performed. In this setup, increasing concentrations of this compound are added to the incubation mixture containing the cell membranes and the radioligand. This compound will compete with the radiolabeled ligand for binding to the receptor. By measuring the displacement of the radiolabeled ligand at various concentrations of this compound, a competition curve can be generated.
The amount of radioactivity bound to the membranes is measured, typically by liquid scintillation counting, after separating the bound and free radioligand through filtration. Non-specific binding is determined by adding a high concentration of a non-radiolabeled ligand to a parallel set of incubations, which saturates the specific binding sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
Determination of Dissociation Constants (Kd) and Maximum Binding Capacity (Bmax)
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity. The maximum binding capacity (Bmax) represents the total number of receptors in the tissue or cell preparation.
For unlabeled ligands like this compound, the affinity is more commonly expressed as the inhibition constant (Ki), which is derived from the IC50 value obtained in competition binding assays. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay.
Characterization of Stereoselective Binding Properties
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the levorotatory isomer, levothis compound (B1675165), and the dextrorotatory isomer, dextrothis compound. Research has indicated that the biological activity of many cannabinoids is stereospecific, with one enantiomer often being significantly more potent than the other.
Studies on levothis compound have demonstrated its potent analgesic effects, which are mediated through cannabinoid receptors. This suggests that the levorotatory configuration of the molecule is crucial for high-affinity binding to the cannabinoid receptor. While direct comparative binding studies detailing the Ki values for both levothis compound and dextrothis compound are not widely published, the pronounced difference in their pharmacological activity strongly implies a significant stereoselectivity in receptor binding. The (-)-enantiomer (levothis compound) is expected to have a much lower Ki value (higher affinity) for cannabinoid receptors compared to the (+)-enantiomer (dextrothis compound). This stereoselectivity is a critical aspect of its structure-activity relationship and highlights the specific conformational requirements for effective ligand-receptor interaction.
Competition Binding Analysis with Reference Ligands and Other Cannabinoids
Competition binding assays are instrumental in characterizing the binding profile of a new compound relative to known ligands. In these assays, the ability of this compound to displace a radiolabeled reference ligand from cannabinoid receptors is assessed. A standard reference ligand for cannabinoid receptors is [³H]CP 55,940, a high-affinity agonist.
By performing competition binding assays with [³H]CP 55,940, the inhibitory constant (Ki) of this compound for both CB1 and CB2 receptors can be determined. This allows for a quantitative comparison of this compound's affinity with that of other well-characterized cannabinoids, such as THC (tetrahydrocannabinol), anandamide (B1667382), and other synthetic cannabinoids.
The results of such analyses would reveal the relative affinity of this compound for CB1 and CB2 receptors, thereby indicating its selectivity profile. For instance, a significantly lower Ki value for CB1 compared to CB2 would classify this compound as a CB1-selective ligand, and vice versa. This information is crucial for predicting its potential physiological effects and therapeutic window.
Table 1: Hypothetical Competition Binding Data for this compound
| Competing Ligand | Receptor | Radioligand | Ki (nM) |
| This compound (racemic) | CB1 | [³H]CP 55,940 | Data not available |
| This compound (racemic) | CB2 | [³H]CP 55,940 | Data not available |
| Levothis compound | CB1 | [³H]CP 55,940 | Expected to be low nM |
| Dextrothis compound | CB1 | [³H]CP 55,940 | Expected to be high nM or µM |
| CP 55,940 | CB1 | - | ~0.1-1 |
| THC | CB1 | [³H]CP 55,940 | ~5-40 |
This table is illustrative and based on the expected behavior of a potent cannabinoid agonist. Actual experimental data for this compound is not publicly available.
Allosteric Modulation and Receptor Heterodimerization Studies
Beyond direct binding to the primary (orthosteric) site, some ligands can bind to a secondary (allosteric) site on the receptor. Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. To date, there is no published evidence to suggest that this compound acts as an allosteric modulator of cannabinoid receptors. Studies investigating this would typically involve assessing the effect of this compound on the binding and functional activity of a known orthosteric agonist or antagonist.
Furthermore, G-protein coupled receptors, including cannabinoid receptors, can form dimers or higher-order oligomers, such as homodimers (e.g., CB1-CB1) or heterodimers (e.g., CB1-CB2 or CB1 with other receptors like dopamine (B1211576) D2 receptors). The formation of these receptor complexes can alter the pharmacological properties of the individual receptors. There are currently no specific studies that have investigated the role of this compound in modulating the formation or function of cannabinoid receptor heterodimers. Such research would be valuable in providing a more complete picture of this compound's mechanism of action at the molecular level.
Pharmacodynamic Studies of Nantradol in Vitro and Animal Models
Cellular and Subcellular Functional Assessments
In Vitro Inhibition of Adenylyl Cyclase in Neural Cell Lines
Nantradol and its related compounds have been shown to modulate the activity of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway, in neuronally derived cells. Studies conducted on neuroblastoma cell lines demonstrated that compounds like levothis compound (B1675165), a stereoisomer of this compound, can decrease the accumulation of cAMP. This reduction is a result of the direct inhibition of both basal and hormone-stimulated adenylyl cyclase activity. nih.gov
The inhibitory action of this compound compounds on adenylyl cyclase was found to be noncompetitive with respect to stimulating agents such as prostaglandin (B15479496) E1 and prostacyclin. nih.gov Furthermore, the inhibition was also observed when the enzyme was activated by peptide hormones via the secretin receptor. nih.gov However, these compounds did not inhibit adenylyl cyclase when it was activated by sodium fluoride (B91410) (NaF), nor did they alter the activity of cyclic AMP phosphodiesterase. nih.gov These findings indicate that this compound's mechanism involves the receptor-G protein complex that regulates adenylyl cyclase.
Table 1: Effect of Cannabinoid and this compound Compounds on Adenylyl Cyclase Activity in Neuroblastoma Cells
| Condition | Effect | Reference |
|---|---|---|
| Basal cAMP Accumulation | Diminished | nih.gov |
| Prostanoid-Stimulated Adenylyl Cyclase | Inhibited (Noncompetitive) | nih.gov |
| Peptide Hormone-Stimulated Adenylyl Cyclase | Inhibited | nih.gov |
| NaF-Activated Adenylyl Cyclase | Not Inhibited | nih.gov |
| Cyclic AMP Phosphodiesterase Activity | Unaltered | nih.gov |
Studies on Intracellular Calcium Release and Homeostasis
While direct studies on this compound's effect on intracellular calcium are limited, the mechanisms of other potent CB1 receptor agonists provide a framework for its expected actions. Cannabinoid CB1 receptor activation is intrinsically linked to the modulation of intracellular calcium ([Ca2+]i). For instance, CB1 agonists like WIN 55,212-2 have been shown to inhibit NMDA-induced increases in [Ca2+]i in cultured hippocampal neurons. nih.gov This neuroprotective effect is linked to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP-dependent protein kinase (PKA) activity, which in turn affects ryanodine-sensitive intracellular calcium stores. nih.gov Given that this compound also inhibits adenylyl cyclase, a similar pathway for modulating calcium homeostasis is plausible.
Conversely, some studies show that certain CB1 agonists can also cause an increase in [Ca2+]i by promoting its release from intracellular stores. nih.gov For example, WIN 55,212-2 was found to release calcium from the endoplasmic reticulum via a Gq/11-coupled pathway in HEK 293 cells expressing the CB1 receptor and in hippocampal neurons. nih.gov This suggests that the effect of CB1 agonists on calcium homeostasis can be complex, potentially involving multiple signaling pathways depending on the specific agonist and cellular context.
In Vivo Functional Characterization in Animal Models
Behavioral Modulation in Preclinical Models (e.g., Locomotor Activity, Static Ataxia)
The in vivo effects of this compound and its analogs have been evaluated in various animal models, revealing significant modulation of motor function. Levothis compound, administered to mice, was shown to dose-dependently increase immobility and catalepsy, indicating a profound impact on locomotor activity. nih.gov
In dogs, the behavioral effects of this compound were assessed using the static ataxia test. nih.gov Following administration of this compound, its active metabolite, desacetylthis compound (B1202841), is the primary species detected in plasma. nih.gov This metabolite exhibits analgesic activity at least equal to the parent compound. nih.gov When assessed for behavioral tolerance after 90 days of chronic dosing, only modest tolerance development to the ataxic effects was observed, a finding that contrasts with the more significant tolerance typically seen with delta-9-tetrahydrocannabinol. nih.gov
Table 2: Behavioral Effects of this compound and its Analogs in Animal Models
| Compound | Animal Model | Behavioral Test | Observed Effect | Reference |
|---|---|---|---|---|
| Levothis compound | Mice | Immobility (Ring Stand) & Catalepsy (Bar) | Dose-dependent increase in immobility and catalepsy | nih.gov |
| This compound (via desacetylthis compound) | Dogs | Static Ataxia | Induction of ataxia with only modest tolerance after chronic dosing | nih.gov |
Electrophysiological Measurements of Synaptic Transmission
The impact of this compound-related compounds on synaptic function has been inferred from neurochemical studies. Research on levothis compound in rats demonstrated a significant, dose-dependent decrease in the turnover rate of acetylcholine (B1216132) (TRACh) in the hippocampus and striatum. nih.gov This effect suggests a modulation of cholinergic synaptic transmission in these key brain regions. The reduction in acetylcholine turnover is consistent with a cannabinoid-like mechanism of action, as the effects were not reversed by the opioid antagonist naltrexone. nih.gov This implies that levothis compound, and by extension this compound, likely acts via presynaptic CB1 receptors to inhibit the release of neurotransmitters like acetylcholine.
Table 3: Effect of Levothis compound on Acetylcholine Turnover Rate (TRACh) in Rat Brain
| Brain Region | Dose (mg/kg, s.c.) | % Decrease in TRACh | Reference |
|---|---|---|---|
| Hippocampus | 0.3 | 53% | nih.gov |
| 3.0 | 80% (maximal) | ||
| Striatum | 0.3 | 30% | |
| 3.0 | 57% (maximal) | ||
| Cortex | Up to 3.0 | No effect | nih.gov |
Receptor Occupancy and Functional Efficacy in Animal Brain Regions
While specific in vivo receptor occupancy studies for this compound are not widely available, research on other CB1 receptor agonists provides valuable insights into the relationship between receptor binding and functional effects. Studies with radiolabeled CB1 agonists have shown preferential uptake in CB1-rich brain regions, including the globus pallidus, substantia nigra, striatum, cerebellum, and hippocampus. nih.gov
Interestingly, for potent CB1 agonists like WIN55212-2, profound behavioral effects such as immobility and catalepsy are observed when only a relatively small fraction (21-43%) of the CB1 receptors are occupied. nih.govresearchgate.net This suggests that maximal receptor occupancy is not required to elicit a maximal functional response, a concept known as "receptor reserve." The functional efficacy of this compound is demonstrated by its effects in specific brain regions. The reduction of acetylcholine turnover in the hippocampus and striatum by levothis compound points to significant functional engagement of CB1 receptors in these areas, leading to the modulation of neurotransmitter release. nih.gov
Investigation of Tolerance Development Mechanisms in Animal Models
The investigation into the mechanisms underlying tolerance to this compound in animal models reveals a complex interplay of behavioral and neuroadaptive processes. While extensive research has elucidated the mechanisms of tolerance for cannabinoids like Δ⁹-tetrahydrocannabinol (THC), specific in vivo studies on this compound are less common. However, existing research on this compound and its analogs, supplemented by the broader understanding of cannabinoid tolerance, provides significant insights.
Early research indicated that this compound might induce a lesser degree of tolerance compared to other cannabinoids. A study involving chronic 90-day oral administration of this compound to dogs resulted in only "modest tolerance development" when assessing static ataxia. nih.gov This finding suggests that while tolerance does occur, its magnitude may be less pronounced than that observed with compounds like THC.
Further studies in animal models have highlighted the context-dependent nature of tolerance to this compound's behavioral effects. In one experiment, rats developed tolerance to the rate-decreasing effects of l-nantradol on a continuous shock avoidance schedule. nih.gov Interestingly, this tolerance was found to be situation-specific, meaning it did not readily generalize to a different behavioral task (fixed-ratio schedule of food presentation) performed in a distinct environmental context. nih.gov This suggests that learning and environmental cues play a significant role in the expression of tolerance to this compound's effects on operant behaviors.
The neurobiological underpinnings of cannabinoid tolerance are generally attributed to adaptations in the cannabinoid receptor system, primarily involving the CB1 receptor. nih.gov Chronic agonist exposure typically leads to a compensatory downregulation and desensitization of CB1 receptors. nih.gov Downregulation refers to a decrease in the total number of receptors, while desensitization involves the uncoupling of the receptor from its intracellular G-protein signaling machinery, rendering it less responsive to agonist stimulation. nih.gov
While direct in vivo evidence for this compound-induced CB1 receptor downregulation is limited, in vitro studies with a closely related analog provide supporting evidence for receptor desensitization. Chronic exposure of neuroblastoma cells to desacetyllevothis compound (B1231675), an analog of this compound, resulted in a diminished capacity of the compound to inhibit cyclic AMP accumulation. This cellular adaptation is a hallmark of receptor desensitization.
The following table summarizes findings from an in vitro study on the desensitization of adenylate cyclase by a this compound analog, which serves as a model for the potential mechanisms of tolerance.
| Cell Line | Compound | Duration of Exposure | Outcome Measure | Result |
| Neuroblastoma (N18TG2) | Desacetyllevothis compound | 24 hours | Inhibition of cyclic AMP accumulation | Diminished response, indicating homologous desensitization |
It is important to note that while these general mechanisms of cannabinoid tolerance are well-established, the specific profile of this compound, including its potential for "modest" tolerance development, may be due to unique properties of its interaction with the CB1 receptor and subsequent downstream signaling and trafficking. Further in vivo research is necessary to fully elucidate the specific molecular adaptations in the brain that occur following chronic this compound administration.
Pharmacokinetic Profile of Nantradol in Animal Models
Absorption and Distribution Studies in Animal Species
Research involving radiolabeled [3H]nantradol hydrochloride indicates that the compound is extensively metabolized following oral administration in animal models. nih.gov When administered orally to rats and dogs, specific liquid chromatography assays revealed that the parent compound, this compound, is not detected in the plasma. Instead, its deacetylated metabolite is the primary species found circulating in the bloodstream. nih.gov This suggests a rapid and thorough first-pass metabolism, where this compound is quickly converted after absorption from the gastrointestinal tract.
The distribution of this compound and its metabolites into various tissues has been a key area of investigation. While specific tissue concentration data is limited in publicly available literature, the high lipophilicity of cannabinoid-like compounds typically results in extensive distribution into tissues, particularly those with high fat content. The volume of distribution is an important parameter in this context, as seen in studies of other cannabinoids, which tend to have large volumes of distribution, indicating significant tissue uptake.
Metabolic Pathways and Metabolite Identification in Vivo
In vivo studies have been fundamental in elucidating the metabolic fate of this compound. The primary metabolic pathway for this compound is hydrolysis. nih.gov This process involves the cleavage of an acetyl group from the parent molecule.
Identification of Desacetylthis compound (B1202841) as the Active Species
A pivotal finding from pharmacokinetic studies is that this compound effectively functions as a prodrug. Following administration, it undergoes hydrolysis to form its primary metabolite, desacetylthis compound. nih.gov Subsequent analysis of plasma from rats and dogs treated with this compound confirmed the presence of desacetylthis compound, while the parent compound was undetectable. nih.gov
Further investigations into the pharmacological effects revealed that desacetylthis compound exhibits analgesic activity that is at least equal to that of this compound in animal models. nih.gov This discovery, combined with its systemic presence after this compound administration, strongly indicates that desacetylthis compound is the primary active species responsible for the observed pharmacological effects in vivo. nih.gov
In Vitro Enzymatic Studies of this compound Metabolism
In vitro enzymatic studies have complemented in vivo findings, providing insight into the specific mechanisms of this compound's metabolism. These studies confirm that hydrolysis is a key metabolic step. nih.gov The use of in vitro models, such as human liver microsomes, is a standard approach to identify the enzymes responsible for the metabolism of xenobiotics. nih.govnih.gov While specific cytochrome P450 (CYP) isozymes involved in any further metabolism of this compound or desacetylthis compound are not detailed in the available literature, such enzymes are commonly responsible for processes like hydroxylation observed in other synthetic cannabinoids. nih.govnih.gov
Elimination Kinetics and Assessment of Drug Accumulation in Animal Tissues
The elimination kinetics of the active metabolite, desacetylthis compound, have been characterized in both rats and dogs. The apparent plasma half-life of desacetylthis compound is approximately 2 hours in these species. nih.gov
To assess the potential for drug accumulation, studies involving chronic administration were conducted. Desacetylthis compound plasma levels were monitored in dogs and rats over extended periods. These studies showed no evidence of drug accumulation or any alteration in drug-metabolizing enzymes during 90 days of oral dosing or 14 days of intramuscular dosing. nih.gov This suggests that the elimination mechanisms are efficient and are not saturated or inhibited by prolonged exposure to the compound at the tested dose levels.
| Animal Model | Active Species | Apparent Half-Life (t½) | Evidence of Accumulation (Chronic Dosing) |
|---|---|---|---|
| Rat | Desacetylthis compound | ~2 hours | None observed |
| Dog | Desacetylthis compound | ~2 hours | None observed |
Blood-Brain Barrier Permeation and Central Nervous System Exposure
For a centrally acting analgesic like this compound, the ability to cross the blood-brain barrier (BBB) is essential for its therapeutic effect. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.govnih.gov The physicochemical properties of a compound, particularly its lipophilicity, play a significant role in its ability to permeate the BBB. nih.gov
Structure Activity Relationship Sar and Molecular Modeling of Nantradol
Identification of Key Structural Determinants for Cannabinoid Receptor Affinity
The binding affinity of Nantradol and its analogues to the cannabinoid receptors (CB1 and CB2) is governed by several key structural features. Research has systematically dissected the molecule to identify which moieties are critical for high-affinity binding.
The Phenolic Hydroxyl Group: A free phenolic hydroxyl group is a crucial determinant for high cannabinoid receptor affinity. This compound itself is an acetate (B1210297) ester, which acts as a prodrug. In vivo, this ester is hydrolyzed to the active metabolite, desacetyllevothis compound (B1231675), which possesses a free hydroxyl group. This deacetylation significantly increases binding potency. Studies show that desacetyllevothis compound is approximately 10-fold more potent in binding assays than its acetylated precursor, this compound. govinfo.gov This highlights the importance of an unobstructed hydroxyl group for hydrogen bonding interactions within the receptor binding pocket.
The C-3 Side Chain: Unlike the simple pentyl or heptyl chains of classical cannabinoids, this compound features a more complex 1-methyl-4-phenylbutyloxy group at the equivalent C-3 position. This elaborate side chain occupies a unique lipophilic pocket within the receptor. nih.gov The length, branching, and composition of this chain are critical for optimizing van der Waals and hydrophobic interactions that anchor the ligand in the binding site.
The Nitrogen-Containing Core (Benzoquinoline Structure): Perhaps the most radical departure from classical cannabinoid SAR is this compound's core structure. Traditional SAR suggested that the benzopyran functionality and the axial methyl group in the B ring of THC were essential. However, the development of this compound demonstrated that introducing a weakly basic nitrogen atom at position C-5 and removing the methyl group could lead to a unique and highly potent family of benzoquinolines. nih.gov This discovery significantly expanded the understanding of the structural diversity tolerated by cannabinoid receptors.
| Compound | Modification | Relative Potency (Adenylate Cyclase Inhibition) |
|---|---|---|
| This compound (Levothis compound) | Acetate Ester (Prodrug) | Potent |
| Desacetyllevothis compound | Free Phenol (Active Metabolite) | More Potent than this compound |
Elucidation of Essential Structural Features for Functional Activity
Functional activity, such as agonism at the CB1 receptor, is directly linked to specific structural elements that enable the ligand to induce a conformational change in the receptor, leading to G-protein activation. For this compound, this is primarily demonstrated by its ability to inhibit adenylate cyclase, a hallmark of CB1 receptor activation via the Gi/o protein. govinfo.gov
The key features for functional activity largely mirror those for binding affinity. The free phenolic hydroxyl of desacetyllevothis compound is critical not just for binding but for initiating the signal transduction cascade. The potency of desacetyllevothis compound as an inhibitor of adenylate cyclase is greater than that of this compound, confirming the role of this group in agonist activation. govinfo.gov The unique conformation enforced by the benzoquinoline core and the specific interactions of the C-3 side chain are collectively responsible for stabilizing the active conformation of the receptor.
Stereochemical Requirements for Biological Potency and Selectivity
This compound has five asymmetric centers, leading to a large number of possible stereoisomers. Pharmacological studies have unequivocally demonstrated that the biological activity of this compound is highly stereospecific. nih.govnih.gov
The biological potency resides almost exclusively in the levorotatory isomer, (-) -Nantradol, which is commonly referred to as Levothis compound (B1675165) . nih.govnih.gov In contrast, its enantiomer, Dextrothis compound , is significantly less active. For instance, Dextrothis compound has been shown to be a very poor inhibitor of adenylate cyclase, indicating a profound lack of functional activity at the cannabinoid receptor. govinfo.gov This stereoselectivity is a cornerstone of evidence for a specific receptor-mediated mechanism of action, as the precise three-dimensional arrangement of atoms is critical for a productive interaction with the chiral environment of the receptor's binding pocket. This mirrors the stereochemical preference observed in classical cannabinoids, where the naturally occurring (-) isomer of THC is substantially more potent than its (+) enantiomer. govinfo.gov
| Stereoisomer | Common Name | Functional Activity (Adenylate Cyclase Inhibition) |
|---|---|---|
| (-)-Nantradol | Levothis compound | Potent Agonist |
| (+)-Nantradol | Dextrothis compound | Poor/Inactive |
Comparative SAR Analysis with Different Classes of Cannabinoids
The SAR of this compound is best understood when compared with other major classes of cannabinoids, as it highlights both common principles and unique exceptions.
Classical Cannabinoids (e.g., Δ⁹-THC): The SAR for classical cannabinoids is defined by three main regions: the phenolic A-ring, the cyclohexenyl C-ring, and the C-3 alkyl side chain. nih.gov Optimal activity is typically seen with a C-3 side chain of 5 to 8 carbons. nih.gov this compound conforms to the requirement for a phenolic hydroxyl (once metabolized) and a complex lipophilic side chain. However, it fundamentally breaks the "rules" of classical SAR by replacing the entire dibenzopyran core with a nitrogenated phenanthridine (B189435) system, demonstrating that the receptor can accommodate vastly different scaffolds. nih.govresearchgate.net
Non-Classical Cannabinoids (e.g., CP-55,940): This class includes bicyclic and tricyclic analogues that lack the pyran ring of THC. Like this compound, their development showed that the pyran ring was not essential for high-affinity binding and potent agonism. nih.gov The SAR of compounds like CP-55,940 also emphasizes the importance of the phenolic hydroxyl, a southern hydroxyl group (on the cyclohexyl ring), and the length and structure of the C-3 side chain. nih.gov this compound can be seen as a further evolution of this principle, where even more significant structural modification of the core is possible while retaining potency.
Aminoalkylindoles (e.g., WIN 55,212-2): This class is structurally unrelated to THC or this compound. mdpi.com Despite the profound structural differences, aminoalkylindoles bind to and act as agonists at the same cannabinoid receptors. nih.gov This led to the development of pharmacophore models attempting to overlay the key features of these disparate structures. mdpi.com The rigid structure of this compound, compared to the more flexible aminoalkylindoles, provides important conformational constraints for refining these models. The existence of potent agonists within all these classes (classical, non-classical, aminoalkylindoles, and this compound's phenanthridine class) underscores the remarkable plasticity of the cannabinoid receptor binding pocket.
Computational Chemistry and Molecular Docking Studies for Ligand-Receptor Interactions
While specific molecular docking studies published for this compound are scarce, extensive computational modeling of the CB1 and CB2 receptors with other ligands provides a robust framework for understanding its potential interactions. The crystal structure of the human CB1 receptor has been resolved, revealing a complex binding pocket. nih.govnih.gov
Docking studies with classical and synthetic cannabinoids have identified key amino acid residues critical for ligand binding. mdpi.com These typically include:
A hydrogen bond between the ligand's phenolic hydroxyl group and a residue such as Serine or Threonine in one of the transmembrane helices.
Aromatic stacking interactions (π-π stacking) between the aromatic portions of the ligand and phenylalanine or tryptophan residues (e.g., Phe200, Trp279, Trp356) that line the binding pocket. nih.govmdpi.com
Hydrophobic and van der Waals interactions between the ligand's alkyl side chain and a deep, greasy pocket within the receptor.
Based on this framework, it can be hypothesized that desacetyllevothis compound docks in a similar orientation. Its phenolic hydroxyl would act as the key hydrogen bond donor. The flat, aromatic phenanthridine core would engage in π-π stacking with the aromatic residues of the receptor. Finally, the complex 1-methyl-4-phenylbutyloxy side chain would occupy the deep lipophilic channel, with the ether oxygen potentially forming additional polar contacts. Molecular dynamics simulations on similar ligand-receptor complexes are used to assess the stability of these binding poses over time. nih.govrsc.org
X-ray Crystallography and Conformational Studies for Structural Homology (e.g., with Prostanoids)
Direct X-ray crystallographic data of this compound bound to a cannabinoid receptor is not publicly available. However, crystallographic and conformational studies on the this compound molecule itself have yielded profound insights. A pivotal study revealed a "striking structural homology" between Levothis compound and Prostaglandin (B15479496) E1 (PGE1). nih.gov
This conformational similarity, elucidated by X-ray analysis of the molecule, suggests that Levothis compound can adopt a three-dimensional shape that mimics certain aspects of prostanoids. nih.gov This observation is particularly compelling given the well-established role of prostaglandins (B1171923) in pain and inflammation, pathways where this compound exerts powerful effects. While this compound's primary mechanism is through cannabinoid receptors, this structural mimicry could suggest ancillary mechanisms or explain the compound's specific physiological profile. This finding provides a heuristic basis for exploring the interplay between the cannabinoid and prostanoid systems and demonstrates how conformational analysis can reveal unexpected relationships between structurally distinct pharmacological classes. nih.gov
Nantradol As a Research Tool and Implications for Future Academic Research
Contribution of Nantradol to Understanding the Endocannabinoid System
This compound and, more specifically, its potent levo-isomer, levothis compound (B1675165), were developed as part of early efforts to create powerful, non-opiate analgesics. These synthetic cannabinoids emerged before the full characterization of the endocannabinoid system (ECS). As potent, dual ligands for both CB1 and CB2 receptors, they became part of the chemical arsenal (B13267) used by researchers to probe the functions of these newly discovered receptors nih.gov. The development and study of such potent synthetic agonists helped solidify the concept of a specific cannabinoid receptor system in the body, distinct from the opioid system, paving the way for the eventual discovery of endogenous cannabinoids. While other synthetic cannabinoids, such as CP55,940, were more widely adopted as radiolabeled tools for the definitive cloning and characterization of cannabinoid receptors, this compound's role was significant in the broader pharmacological exploration that confirmed the existence and therapeutic potential of the ECS nih.gov.
Applications of this compound in Preclinical Models of Biological Processes
This compound's most significant contribution as a research tool has been in the field of pain research. In preclinical animal models, its active isomer, levothis compound, was identified as a potent analgesic, demonstrating efficacy at doses significantly lower than morphine nih.gov.
Key research findings using levothis compound to explore pain pathways include:
Elucidation of Non-Opiate Pain Pathways: Studies demonstrated that while levothis compound produced profound analgesia, its effects were not mediated through opioid receptors. This was a critical finding that helped differentiate cannabinoid-mediated analgesia from that of traditional opioids nih.gov.
Investigation of Shared Nociceptive Mechanisms: Researchers observed a one-way cross-tolerance in animals between morphine and levothis compound. This suggested that although the compounds act on different primary receptors, they likely influence common downstream nociceptive (pain-sensing) pathways, providing a tool to study the convergence of these systems nih.gov.
Prostaglandin (B15479496) System Involvement: A pivotal study highlighted the striking structural similarity between levothis compound and prostaglandin E1 (PGE1), a key mediator of inflammation and pain. This observation provided a strong, testable hypothesis for a novel mechanism of action for cannabinoids involving the prostaglandin system, which was a significant conceptual advance in understanding pain modulation nih.gov.
| Finding | Experimental Observation | Implication for Pain Research | Reference |
|---|---|---|---|
| Potent Analgesia | Acts as a potent analgesic in animal models at 1/9 to 1/34 the dose of morphine. | Established levothis compound as a powerful tool for studying cannabinoid-induced analgesia. | nih.gov |
| Non-Opiate Mechanism | Analgesic effects are not blocked by opiate antagonists like naloxone (B1662785). | Confirmed that cannabinoids operate via a distinct receptor system to modulate pain. | nih.gov |
| Shared Nociceptive Pathways | One-way cross-tolerance observed with morphine. | Suggested convergence of cannabinoid and opioid signaling in downstream pain-modulating circuits. | nih.gov |
| Prostaglandin Link | Structural homology identified between levothis compound and PGE1. | Provided a new avenue for investigating the role of prostaglandins (B1171923) in cannabinoid-mediated analgesia. | nih.gov |
While it is well-established that the endocannabinoid system, particularly the CB2 receptor, plays a crucial role in regulating immune responses and inflammation, specific research utilizing this compound as a tool to investigate these mechanisms is not well-documented in publicly available scientific literature nih.govnih.gov. Cannabinoids as a class are known to be potent immunomodulators, and this compound's affinity for both CB1 and CB2 receptors suggests it would have activity in this area nih.gov. However, preclinical studies have historically focused on other compounds, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), to explore anti-inflammatory and immunomodulatory pathways nih.govresearchgate.netnih.gov.
There is a substantial body of research on the effects of various cannabinoids on cancer cell proliferation and apoptosis (programmed cell death) nih.govecu.edu. Numerous preclinical studies have shown that cannabinoids like CBD can inhibit cancer cell growth and induce apoptosis in various cancer cell lines nih.govnih.govnih.gov. Despite this compound's potent cannabinoid activity, there is a lack of specific published research where it has been used as a tool to investigate antiproliferative or pro-apoptotic mechanisms in preclinical cancer models.
Methodological Advancements Facilitated by this compound Research
The development of potent and specific synthetic ligands was a critical step in creating the in vitro tools needed to study receptors. Radioligand binding assays, which use a radioactively labeled compound to measure its binding to a receptor, became the gold standard for characterizing receptor pharmacology researchgate.net. Tritiated versions of potent synthetic cannabinoids, such as [³H]CP55,940, were instrumental in the initial identification and characterization of the CB1 and CB2 receptors and in determining the binding affinities of other compounds olemiss.edu. While this compound is a potent cannabinoid from this era of discovery, there is no widely available evidence to suggest that a radiolabeled version of this compound was developed and used as a standard tool to facilitate the development of new in vitro pharmacological assays.
Characterization of Novel In Vivo Animal Models
This compound has been instrumental as a research tool in the characterization of various in vivo animal models designed to investigate the cannabinoid system and its role in physiological and pathological states. Its potent and specific action as a cannabinoid agonist allows researchers to elicit and study cannabinoid-mediated effects, thereby validating and characterizing animal models of pain, withdrawal, and motor control.
In rodent models, this compound has been used to characterize behavioral responses associated with the activation of cannabinoid receptors. For instance, in studies involving ICR mice, levothis compound, a closely related stereoisomer of this compound, was used to induce dose-dependent increases in immobility and catalepsy. nih.gov These models are crucial for understanding the motor side effects of cannabinoid agonists. The administration of this compound helps to establish a baseline cannabinoid response, against which the effects of other pharmacological agents, such as dopamine (B1211576) agonists or antagonists, can be compared to probe the interactions between the cannabinoid and dopaminergic systems. nih.gov
Furthermore, this compound has been pivotal in characterizing animal models of analgesia. Its potent analgesic effects, qualitatively similar to morphine but acting via a non-opiate pathway, have been demonstrated in various preclinical pain models. nih.gov Research in rats and dogs has shown that this compound's active metabolite, desacetylthis compound (B1202841), produces significant analgesia, helping to characterize the model's sensitivity to cannabinoid-mediated pain relief. nih.gov By using this compound, researchers can validate new models of nociceptive and neuropathic pain and explore the therapeutic potential of targeting the endocannabinoid system.
The compound has also been employed in models of narcotic withdrawal. In rats made dependent on morphine, this compound effectively blocked withdrawal signs, demonstrating its utility in models designed to study the alleviation of opioid withdrawal symptoms through non-narcotic mechanisms. This application helps to characterize the neurobiological pathways involved in withdrawal and identify novel therapeutic targets.
A notable characteristic defined in these animal models is the development of tolerance. In a static ataxia test in dogs, chronic dosing with this compound over 90 days resulted in only modest tolerance development, a feature that distinguishes it from compounds like Δ⁹-tetrahydrocannabinol (THC). nih.gov This use of this compound helps to characterize the long-term adaptation of the cannabinoid system in animal models.
Utilization in In Silico Modeling and Predictive Pharmacology Approaches
While specific, published in silico studies focusing exclusively on this compound are not extensively documented, its rigid, well-defined chemical structure makes it an excellent candidate for utilization in computational modeling and predictive pharmacology. These approaches are critical for understanding drug-receptor interactions at a molecular level and for designing novel, more selective cannabinoid ligands.
Homology Modeling: In the absence of a crystal structure for cannabinoid receptors (CB1 and CB2) for many years, homology modeling has been a primary tool for cannabinoid research. nih.govnih.gov This technique involves building a three-dimensional model of a target protein (like CB1 or CB2) using the known crystal structure of a related homologous protein, such as bovine rhodopsin or the β2-adrenergic receptor, as a template. nih.govnih.gov this compound, as a potent ligand, could be used in such models as a probe to define the binding pocket. By performing molecular docking simulations of this compound into the homology model, researchers can predict its binding orientation and key interactions with specific amino acid residues. This helps to refine the receptor model and provides a structural hypothesis for its high affinity and efficacy, guiding the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model for cannabinoid agonists could incorporate this compound as a key data point due to its high potency. The model would correlate physicochemical descriptors of this compound and related analogues (e.g., lipophilicity, electronic properties, steric parameters) with their binding affinities for CB1 and CB2 receptors. srmist.edu.in Such a model would have predictive power, allowing researchers to estimate the biological activity of novel, unsynthesized compounds based on their chemical structure alone, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Predictive Pharmacology: Predictive pharmacology leverages computational models to forecast the behavior of a drug in vivo. longdom.org By integrating in silico data (like predicted receptor affinity and selectivity from docking studies) with in vitro data, models can be built to predict a compound's likely therapeutic effects and potential side effects. For this compound, molecular dynamics simulations could be employed to study the conformational changes it induces in the CB1 and CB2 receptors upon binding. chemrxiv.org Understanding these dynamics at an atomic level can help predict whether a ligand will act as an agonist, antagonist, or inverse agonist. This information is crucial for predicting the pharmacological profile of new molecules designed based on this compound's structure. For example, by modeling how structural modifications to the this compound scaffold affect receptor dynamics, researchers could predict changes in efficacy and functional selectivity.
Q & A
Q. What distinguishes Nantradol’s mechanism of action from traditional opioids like morphine?
this compound’s analgesic effects are mediated through non-opioid pathways, as it lacks affinity for opioid receptors in vitro . Methodologically, receptor binding assays (e.g., radioligand displacement studies) and behavioral tests (e.g., tail-flick or hot-plate assays) are critical to confirm this distinction. Comparative studies with naloxone, an opioid antagonist, can further validate its opioid-independent mechanism, as naloxone fails to reverse this compound’s effects .
Q. What experimental models are appropriate for assessing this compound’s analgesic efficacy?
Preclinical models include the phenylbenzoquinone (PBQ)-induced writhing test in mice and the Randall-Selitto test for mechanical hyperalgesia in rats . Analgesic activity is quantified using % Maximum Possible Effect (%MPE), with dose-response curves analyzed via linear regression to determine MPE50 (dose achieving 50% efficacy) . These models should be paired with behavioral observation scales to differentiate analgesia from sedation or ataxia .
Q. What methodological considerations are critical for dose-response studies of this compound?
Standardize solvent composition (e.g., 5% ethanol, 5% Emulphor-620, 90% saline) to ensure solubility and bioavailability . Employ a logarithmic dose range (e.g., 0.1–10 mg/kg) to capture threshold and ceiling effects. Use randomized, blinded designs to mitigate bias, and calculate MPE50 via least-squares regression for precision .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its pharmacological profile?
this compound’s five chiral centers produce isomers with distinct potencies. Isolate stereoisomers (e.g., CP-50,556-1) via chiral chromatography and test them in vivo using pain models (e.g., thermal nociception) . The cis-6a,10a isomer exhibits 10-fold greater potency than others, underscoring the necessity of stereochemical analysis in structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictions in literature regarding cannabinoid-related analgesics’ efficacy?
Conduct systematic reviews with meta-analyses to aggregate data across studies, focusing on variables like species, pain model, and dosing regimen . Apply sensitivity analyses to identify outliers or confounders (e.g., THC’s sedative effects masking analgesia). For primary data contradictions, replicate experiments under standardized conditions and use Bayesian statistics to quantify uncertainty .
Q. What strategies mitigate tolerance development in this compound compared to Δ9-THC?
Longitudinal studies in rodents with chronic dosing (e.g., 14–28 days) can track tolerance via repeated analgesic assays (e.g., tail-flick latency) . Compare receptor desensitization profiles using in vitro cAMP assays in transfected cells expressing cannabinoid receptors. This compound’s reduced tolerance may correlate with its unique receptor interaction, warranting proteomic studies to identify downstream signaling adaptations .
Q. How can researchers validate this compound’s interaction with non-canonical receptors?
Use receptor knockout (KO) models (e.g., CB1/CB2 KO mice) to isolate residual analgesic effects. Combine this with high-throughput screening (e.g., GPCR panels) to identify orphan targets. Pharmacological inhibition (e.g., small-molecule antagonists) in wild-type models can further confirm novel receptor involvement .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
For continuous outcomes (e.g., %MPE), use nonlinear mixed-effects modeling to account for inter-subject variability. For categorical behavioral data (e.g., withdrawal scores), apply non-parametric tests (e.g., Kruskal-Wallis) with post hoc Dunn’s correction . Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance.
Q. How should researchers address variability in behavioral scoring across studies?
Adopt validated scales (e.g., Deneau-Seevers withdrawal scale) and train observers using inter-rater reliability tests (kappa > 0.8) . Use video recordings for blinded retrospective scoring. For cross-study comparisons, normalize data to vehicle-treated controls and report absolute differences alongside relative changes .
Experimental Design
Q. What controls are essential for in vivo studies of this compound?
Include vehicle controls (solvent-only), positive controls (e.g., morphine for analgesia, THC for cannabinoid-like effects), and negative controls (e.g., receptor antagonists). For withdrawal studies, pre-treat animals with opioids to induce dependence before testing this compound’s suppression efficacy .
Q. How to optimize pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound?
Collect serial blood/tissue samples post-administration to measure plasma concentrations via LC-MS/MS. Align PK parameters (e.g., Cmax, T½) with PD endpoints (e.g., analgesia onset/duration) using time-course analyses. Employ compartmental modeling to predict dose adjustments for sustained efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
